molecular formula C13H18O B14178034 2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one CAS No. 918403-70-0

2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one

Cat. No.: B14178034
CAS No.: 918403-70-0
M. Wt: 190.28 g/mol
InChI Key: PTXNGPRPMHYTDT-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentene derivative with a butenone precursor under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-cyclopentenone: A structurally similar compound with a cyclopentenone ring.

    ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 2-methylbutanoate: Another compound with a similar structural motif.

Uniqueness

2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

918403-70-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-1-(2-prop-1-en-2-ylcyclopenten-1-yl)but-3-en-1-one

InChI

InChI=1S/C13H18O/c1-5-10(4)13(14)12-8-6-7-11(12)9(2)3/h5,10H,1-2,6-8H2,3-4H3

InChI Key

PTXNGPRPMHYTDT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(=O)C1=C(CCC1)C(=C)C

Origin of Product

United States

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